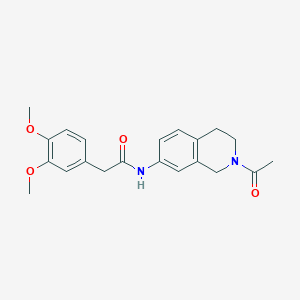
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds and thiol derivatives.
Formation of the Butanamide Moiety: The final step involves the coupling of the thiadiazole derivative with a butanoyl chloride or butanoic acid derivative under amide formation conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.
Medicine
In medicine, compounds like this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, such compounds can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability. They may also find applications in agriculture as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to the modulation of biological pathways. For example, they may inhibit enzyme activity, block receptor binding, or interfere with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-chlorophenyl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-chlorophenyl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide
- 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide
Uniqueness
The uniqueness of 2-((4-chlorophenyl)thio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide lies in its specific substitution pattern and the presence of both chlorophenyl and thiadiazole moieties. This combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-2-15(24-14-10-8-13(19)9-11-14)16(23)20-18-22-21-17(25-18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPHRKTGKOVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[4-(Propane-2-sulfinyl)benzoyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2996096.png)

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/new.no-structure.jpg)


![Methyl 3-[4-(4-fluorophenyl)phthalazinyloxy]benzoate](/img/structure/B2996106.png)


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)




![2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B2996116.png)
